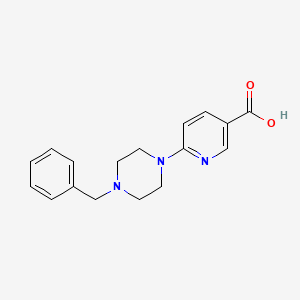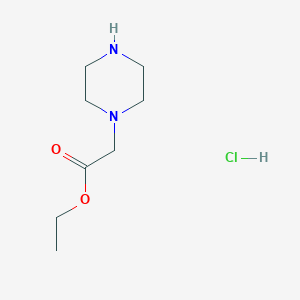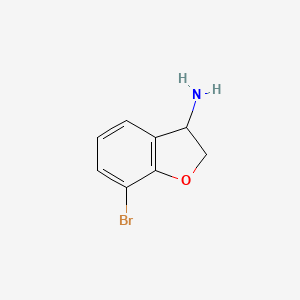
6-(4-Benzylpiperazino)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Benzylpiperazino)nicotinic acid is a compound used for proteomics research . It has a molecular formula of C17H19N3O2 and a molecular weight of 297.36 .
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular structure of 6-(4-Benzylpiperazino)nicotinic acid is represented by the formula C17H19N3O2 . The molecular weight of this compound is 297.36 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(4-Benzylpiperazino)nicotinic acid include a molecular formula of C17H19N3O2 and a molecular weight of 297.36 .Scientific Research Applications
Receptor Identification and Mechanism of Action
Nicotinic acid has been identified to act through specific G-protein-coupled receptors (GPRs), namely PUMA-G in mice and HM74 in humans, which are highly expressed in adipose tissue. These receptors mediate the anti-lipolytic effect of nicotinic acid by inhibiting cyclic adenosine monophosphate (cAMP) accumulation, leading to decreased lipolysis in adipose tissue and reduced free fatty acid levels in plasma. This mechanism plays a crucial role in its lipid-lowering effect (Tunaru et al., 2003; Wise et al., 2003).
Biological Activities and Therapeutic Potentials
Nicotinic acid and its derivatives have been explored for various biological activities, including antimicrobial properties and potential as corrosion inhibitors. For instance, compounds derived from the coupling reaction of nicotinic acid hydrazides with N-protected L-amino acids have shown comparable activity against S. aureus and E. coli to that of ampicillin (Khattab, 2005). Additionally, nicotinic acid has been found to inhibit the progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells, indicating its potential utility in treating atherosclerosis independently of its lipid-modifying effects (Lukasova et al., 2011).
Antioxidant and Anti-inflammatory Effects
Derivatives of nicotinic acid have been studied for their vasorelaxation and antioxidative activities. For example, thionicotinic acid derivatives showed dose-dependent maximal vasorelaxation in rat thoracic aorta, mediated partially by endothelium-induced nitric oxide and prostacyclin, and exhibited antioxidant properties in assays (Prachayasittikul et al., 2010). This suggests a novel class of compounds for the development of vasorelaxant and antioxidant therapeutics.
Novel Drug Development
The identification of the nicotinic acid receptor has opened new avenues for the development of superior drug molecules to treat dyslipidemia. The understanding of nicotinic acid's mechanisms, including its effects on triglycerides, HDL metabolism, and vascular anti-inflammatory events, provides a basis for the development of new therapeutic strategies to harness its benefits while minimizing unwanted effects such as flushing (Kamanna & Kashyap, 2008).
properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFOAVNQHUNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Benzylpiperazino)nicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)

![methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate](/img/structure/B2694937.png)
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2694940.png)
![9-Oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B2694941.png)


![3-[2-(Allyloxy)-1-naphthyl]-2-cyano-2-propenethioamide](/img/structure/B2694945.png)



